1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
Description
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one (CAS: 2097975-81-8) is a heterocyclic compound featuring a fused pyrido-oxazepinone scaffold. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The structure includes an isopentyl (3-methylbutyl) substituent attached to the nitrogen atom of the oxazepinone ring, as depicted in its SMILES string: CC(C)CCN1C(=O)COCC2CNCCC21 .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(3-methylbutyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)4-6-15-12-3-5-14-7-11(12)8-17-9-13(15)16/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
BQKCEHDIUBBVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2CCNCC2COCC1=O |
Origin of Product |
United States |
Preparation Methods
Sequential Cyclization via Isocyanide and Ugi–Strecker Reactions
Overview:
An alternative route involves initial formation of an intermediate via Ugi–Strecker reaction, followed by intramolecular cyclization to form the desired heterocycle.
- Starting from aminopyridine derivatives and ethyl glyoxylate, the Ugi–Strecker reaction yields intermediates with functional groups poised for cyclization.
- Subsequent treatment with sodium ethoxide (EtONa) and isocyanates (phenyl, benzyl, or thio derivatives) under microwave irradiation facilitates the formation of the oxazepine ring.
- Microwave irradiation at 120°C for 15 minutes accelerates the process.
- Solvent: Typically ethanol or acetonitrile, depending on substrate solubility.
Yields & Structural Confirmation:
- Yields are moderate to high, generally in the 70–85% range.
- The products are characterized by NMR and MS, confirming the formation of the fused heterocyclic system.
Research Findings:
This method offers a versatile platform for introducing various N-substituents, expanding the chemical diversity of the oxazepine derivatives.
Copper-Catalyzed Cyclization and Double Cyclization Strategies
Overview:
Copper catalysis has been employed to achieve regioselective cyclization of aminopyridine derivatives, leading to the formation of complex tricyclic structures, including the target oxazepinone.
- Starting from aminopyridine derivatives and ethyl glyoxylate, the process involves initial formation of an acyl intermediate.
- Copper catalysis facilitates intramolecular cyclization, constructing the heterocyclic core.
- Catalysts: Copper salts (e.g., CuI, CuBr)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 100–130°C
- Reaction time: 12–24 hours
Yields & Structural Confirmation:
- Yields are generally high (70–90%), with structural confirmation via NMR, IR, and X-ray crystallography.
Research Findings:
This approach allows for regioselective synthesis of the oxazepinone core with potential for further functionalization.
Summary of Preparation Data
| Method | Precursors | Conditions | Yield | Key Features | References |
|---|---|---|---|---|---|
| Ugi 4-Component | 2-(2-Formylphenoxy)acetic acid, 2-aminobenzamide, isocyanide | Ethanol, reflux, 24h | ~94% | One-pot, catalyst-free, high purity | Shaabani et al., 2019 |
| Ugi–Strecker & Microwave | Aminopyridine derivatives, ethyl glyoxylate, isocyanates | Microwave, 120°C, 15 min | 70–85% | Versatile, N-substitutions | Ilyin et al., 2006 |
| Copper-Catalyzed Cyclization | Aminopyridine, ethyl glyoxylate, copper catalyst | DMF, 100–130°C, 12–24h | 70–90% | Regioselective, complex scaffolds | Zhang et al., 1999 |
Chemical Reactions Analysis
Types of Reactions
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the oxazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of heterochromatin protein (HP1γ) through the AMPK/mTOR pathway . This inhibition can lead to reduced cellular senescence and improved cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound belongs to the oxazepinone family, which includes derivatives with varying fused ring systems and substituents. Key structural comparisons are outlined below:
Key Observations:
- Ring System: The pyrido-oxazepinone scaffold incorporates a nitrogen-rich pyridine ring fused to oxazepinone, distinguishing it from benzo-fused analogs. This may influence solubility and target binding .
Anthelmintic Activity:
- Dihydrobenzo[e]oxazepinones (DHBs): Exhibit potent activity against Trichuris muris (EC₅₀: 25–50 μM), comparable to levamisole. They also reduce embryonated egg viability, suggesting dual-stage targeting .
- Selectivity : DHBs show low cytotoxicity against murine gut epithelial cells, indicating parasite-specific action .
Anticancer Activity:
- 1,5-Dihydrobenzo[e]oxazepin-2-ones : Induce differentiation in acute myeloid leukemia (AML) cells. For example, compound 27 (1-isopropyl-8-(3-(S-methylsulfonimidoyl)phenyl)-derivative) demonstrates myeloid marker CD11b upregulation .
Physicochemical Properties:
| Property | Target Compound | DHBs (e.g., OX02983) | AML-Active Analogs |
|---|---|---|---|
| Molecular Weight | 240.34 | ~300–400 (estimated) | ~400–450 (e.g., compound 27) |
| Lipophilicity | High (isopentyl group) | Moderate (varies with substituents) | Moderate to high |
| Synthetic Accessibility | Modular routes possible | Flexible synthesis demonstrated | Multi-step protocols required |
Structure-Activity Relationship (SAR) Insights
- Anthelmintic DHBs : Activity depends on the dihydrobenzo core and substituent polarity. Hydrophobic groups improve membrane permeability, while electron-withdrawing substituents enhance potency .
- AML-Active Compounds : Aryl and sulfonimidoyl groups at specific positions optimize differentiation induction. The isopropyl group in compound 27 balances solubility and target engagement .
- Target Compound : The isopentyl substituent may position the compound for improved CNS penetration or interaction with lipophilic targets, though further optimization is needed .
Biological Activity
1-Isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the oxazepine family, characterized by a bicyclic structure that includes nitrogen and oxygen heteroatoms. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of approximately 249.26 g/mol. The structure contributes to its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting the proliferation of cancer cell lines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of the compound were assessed using various cancer cell lines, including HeLa and A549 cells.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 175 |
The results indicate significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
Several studies have reported on the biological activities of similar compounds within the oxazepine class. For instance:
- A study published in Bioorganic & Medicinal Chemistry Letters highlighted derivatives of oxazepines exhibiting potent antitumor activity by inducing apoptosis in cancer cells.
- Another research article demonstrated that modifications to the oxazepine structure could enhance antimicrobial efficacy against resistant strains of bacteria.
These findings emphasize the importance of structural optimization in enhancing the biological activity of oxazepine derivatives.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
